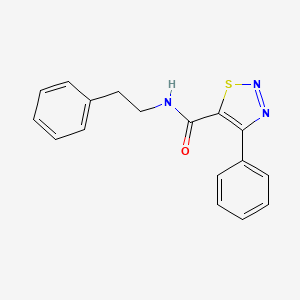![molecular formula C16H21Cl2N3O4S B11003805 N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003805.png)
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a valinamide moiety. Its molecular formula is C17H16Cl2N2O3S, and it has a molecular weight of approximately 399.29 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the formation of the thiophene ring, followed by oxidation to introduce the dioxidotetrahydro group. This can be done using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Valinamide: The final step involves coupling the dichlorophenyl and dioxidotetrahydrothiophenyl intermediates with valinamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono-chlorinated or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Mono-chlorinated or dechlorinated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group may participate in redox reactions. The valinamide moiety could enhance the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: This compound shares the dioxidotetrahydrothiophenyl group but has a different aromatic substituent.
3-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)acrylamide: Similar in structure but contains an acrylamide moiety instead of valinamide.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of the dichlorophenyl group.
Uniqueness
N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is unique due to the presence of both the dichlorophenyl and valinamide groups, which may confer distinct chemical and biological properties
特性
分子式 |
C16H21Cl2N3O4S |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
(2S)-N-(3,4-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C16H21Cl2N3O4S/c1-9(2)14(15(22)19-10-3-4-12(17)13(18)7-10)21-16(23)20-11-5-6-26(24,25)8-11/h3-4,7,9,11,14H,5-6,8H2,1-2H3,(H,19,22)(H2,20,21,23)/t11?,14-/m0/s1 |
InChIキー |
WDTJWBDRUMOLPU-IAXJKZSUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
正規SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


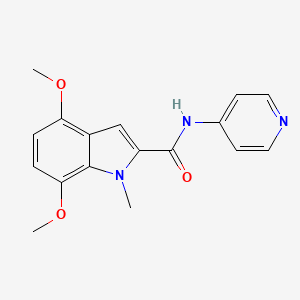
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11003728.png)
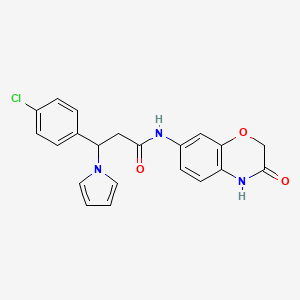
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11003743.png)
![N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003747.png)
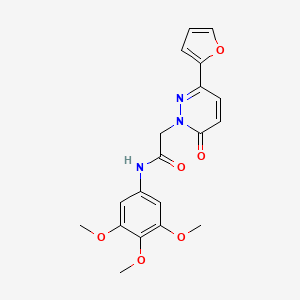
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11003759.png)
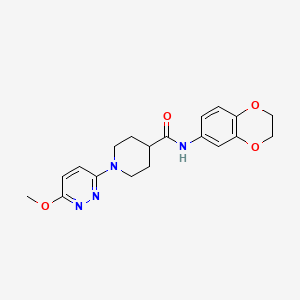
![N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B11003767.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003770.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B11003784.png)
![ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11003789.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11003793.png)
